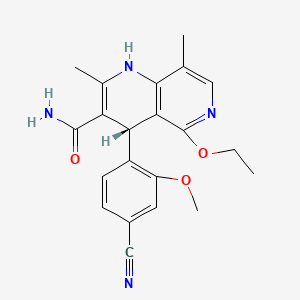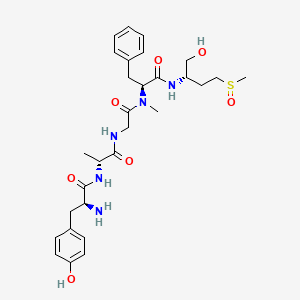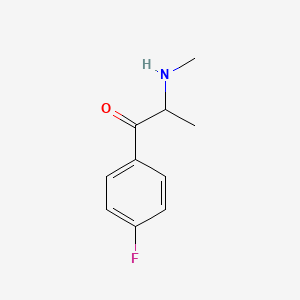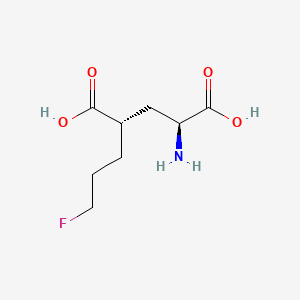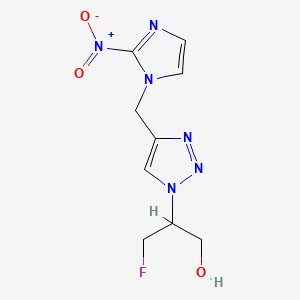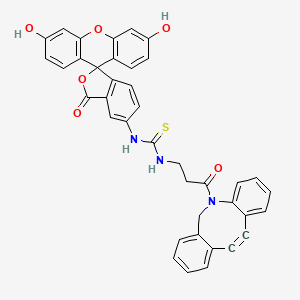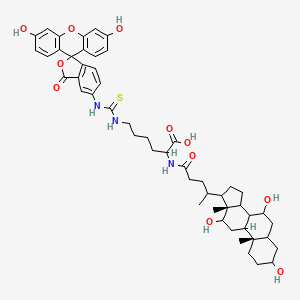
Fosifidancitinib
Vue d'ensemble
Description
Fosifidancitinib is a potent and selective inhibitor of Janus kinase 1 and Janus kinase 3. The compound’s molecular formula is C({21})H({21})FN({5})O({7})P, and it has a molecular weight of 505.39 g/mol .
Applications De Recherche Scientifique
Fosifidancitinib has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of Janus kinase enzymes.
Biology: Investigated for its effects on cellular signaling pathways involved in immune responses.
Medicine: Potential therapeutic agent for treating autoimmune diseases, allergies, and asthma.
Industry: Utilized in the development of new pharmaceuticals targeting Janus kinase pathways
Mécanisme D'action
Fosifidancitinib exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 3. These kinases are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, this compound disrupts the signaling pathways, leading to reduced inflammation and immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fosifidancitinib involves multiple steps, starting with the preparation of phenylaminopyrimidinylaminooxobenzooxazole derivatives. The key steps include:
Formation of the Pyrimidine Core: This involves the reaction of appropriate aniline derivatives with pyrimidine intermediates under controlled conditions.
Oxidation and Substitution Reactions: These steps introduce the necessary functional groups to the core structure.
Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification using chromatographic techniques
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards
Analyse Des Réactions Chimiques
Types of Reactions
Fosifidancitinib undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tofacitinib: Another Janus kinase inhibitor used for treating rheumatoid arthritis.
Baricitinib: Inhibits Janus kinase 1 and Janus kinase 2, used for rheumatoid arthritis.
Ruxolitinib: Selective inhibitor of Janus kinase 1 and Janus kinase 2, used for myelofibrosis
Uniqueness
Fosifidancitinib is unique due to its high selectivity for Janus kinase 1 and Janus kinase 3, making it particularly effective for treating conditions involving these specific pathways. Its distinct chemical structure also allows for modifications to enhance its efficacy and reduce side effects .
Propriétés
IUPAC Name |
[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUBTEKGIDQZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1237168-58-9 | |
| Record name | Fosifidancitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosifidancitinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




